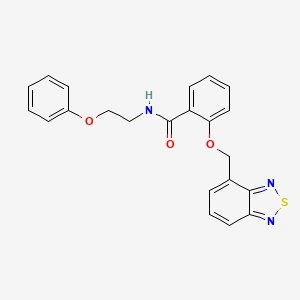

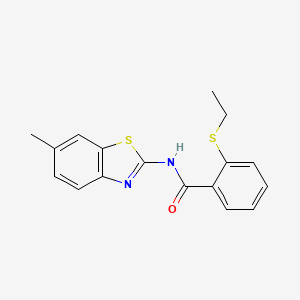

2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide

説明

Synthesis Analysis

The synthesis of related benzothiadiazole derivatives involves multi-step processes, including the condensation and cyclization reactions. The synthesis pathways often target the incorporation of various functional groups to modulate the compound's physical, chemical, and biological properties. For example, compounds with similar structures have been synthesized through reactions involving aminothiazole-based analogs, demonstrating competitive inhibition with ATP, indicating their potential as selective inhibitors for specific protein kinases (Borzilleri et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzothiadiazole derivatives, including 2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide, often involves advanced spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry. These analyses confirm the molecular configuration, functional groups, and overall molecular architecture, essential for understanding the compound's interaction with biological targets and its physicochemical properties. For instance, studies on similar compounds have utilized these techniques to establish their structural characteristics and thermal stability up to certain temperatures (Padalkar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of benzothiadiazole derivatives, including 2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide, is influenced by their functional groups. These compounds participate in various chemical reactions, such as oxidative aminocarbonylation and intramolecular cyclization, leading to diverse chemical structures with unique properties. The presence of the benzothiadiazole and benzamide groups significantly impacts their electronic properties, reactivity towards nucleophiles and electrophiles, and their ability to form complexes with metals (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of 2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the presence of specific functional groups. For example, studies on similar compounds have shown that their thermal stability and solubility in various solvents can be modulated by substituting different functional groups on the benzothiadiazole and benzamide moieties (Padalkar et al., 2011).

Chemical Properties Analysis

The chemical properties of benzothiadiazole derivatives, including their reactivity, photophysical characteristics, and potential biological activities, are of significant interest. These compounds exhibit unique behaviors under different conditions, such as photo-induced electron transfer and fluorescence, making them suitable for applications in sensing, imaging, and as potential therapeutic agents. The incorporation of benzothiadiazole and benzamide groups into the compound's structure has been shown to enhance its chemical properties, providing a versatile platform for the development of new materials and biological agents (Padalkar et al., 2011).

科学的研究の応用

Neuroprotective Applications

Dexpramipexole (KNS‐760704; [6R]‐4,5,6,7‐tetrahydro‐N6‐propyl‐2,6‐benzothiazole‐diamine) is a novel amino‐benzothiazole developed for the treatment of amyotrophic lateral sclerosis (ALS). Preclinical studies have demonstrated its neuroprotective effects in vitro and in vivo. Dexpramipexole exhibits high oral bioavailability, water solubility, and rapidly achieves and maintains significant central nervous system concentrations relative to plasma, supporting its development for ALS treatment and potential evaluation in other neurodegenerative diseases (Bozik et al., 2011).

Antidepressant and Anticonvulsant Effects

Research on benzo[d]thiazol derivatives has shown potential antidepressant and anticonvulsant effects. Compounds synthesized and investigated for their effects demonstrated significant activity in reducing immobility duration in forced swimming tests, indicating antidepressant properties, and showed protective indices in the maximal electroshock seizure test comparable to those of phenobarbital or valproate, indicating anticonvulsant effects. This suggests that modifications of the benzothiazole structure can lead to compounds with significant therapeutic potential (Qing‐Hao Jin et al., 2019).

Imaging Applications in Neurodegenerative Diseases

Compounds like the Pittsburgh compound B ([11C]PiB), used in positron emission tomography (PET) imaging, demonstrate the relevance of benzothiazole derivatives in diagnosing neurodegenerative diseases, including Alzheimer's. These compounds bind to β-amyloid depositions, allowing for in vivo measurement of cerebral amyloid load, highlighting their importance in research focused on understanding and diagnosing neurodegenerative conditions (Gjedde et al., 2013).

特性

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-22(23-13-14-27-17-8-2-1-3-9-17)18-10-4-5-12-20(18)28-15-16-7-6-11-19-21(16)25-29-24-19/h1-12H,13-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZCQJORTUVCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OCC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,1,3-benzothiadiazol-4-ylmethoxy)-N-(2-phenoxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4629977.png)

![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)

![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)

![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)